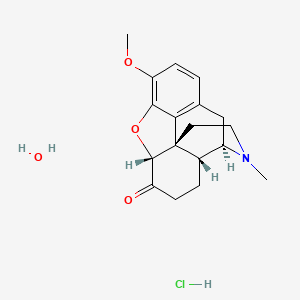

Hydrocodone hydrochloride monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;;/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1H;1H2/t11-,12+,17-,18-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJZQRHEDPNUDZ-RLWSFTDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975048 | |

| Record name | 3-Methoxy-17-methyl-4,5-epoxymorphinan-6-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-14-0 | |

| Record name | Hydrocodone hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-17-methyl-4,5-epoxymorphinan-6-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROCODONE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229E1EUY20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Hydrocodone Hydrochloride Monohydrate

Elucidation of Biosynthetic Precursors (e.g., from Papaver somniferum)

The journey to hydrocodone begins within the opium poppy, Papaver somniferum, which synthesizes a diverse array of benzylisoquinoline alkaloids (BIAs). royalsocietypublishing.orgresearchgate.net The foundational precursor for this entire class of compounds is the amino acid L-tyrosine. royalsocietypublishing.org Through a series of enzymatic steps, L-tyrosine is converted into the central intermediate (S)-reticuline, which serves as a critical branch point in the biosynthetic pathway. royalsocietypublishing.orgresearchgate.net

From (S)-reticuline, the pathway to the morphinan (B1239233) alkaloids, including the direct precursors to hydrocodone, proceeds through several key transformations. The isomerization of (S)-reticuline to (R)-reticuline is a crucial step. royalsocietypublishing.org Following this, a C-C phenol (B47542) coupling of (R)-reticuline, catalyzed by the enzyme salutaridine (B1681412) synthase, yields salutaridine. royalsocietypublishing.org This is subsequently reduced to 7(S)-salutaridinol. royalsocietypublishing.org A multi-step transformation cascade converts this intermediate into thebaine. royalsocietypublishing.org

Thebaine is a pivotal alkaloid as it cannot be used directly as a therapeutic agent but is a primary starting material for the semi-synthesis of many opioids, including hydrocodone. researchgate.netresearchgate.net The biosynthetic pathway can further proceed from thebaine to produce codeine. This occurs via the demethylation of thebaine to form neopinone (B3269370), which spontaneously rearranges to codeinone (B1234495). royalsocietypublishing.org The enzyme codeinone reductase (COR) then reduces codeinone to codeine. royalsocietypublishing.org Both thebaine and codeine, naturally produced in the poppy, are the most important biosynthetic precursors for the commercial production of hydrocodone. researchgate.netnih.gov

Semisynthetic Routes from Natural Opioid Alkaloids (e.g., Thebaine, Codeine)

The industrial production of hydrocodone relies on semi-synthetic methods starting from the natural opioid alkaloids thebaine and codeine, which are extracted from Papaver somniferum. researchgate.netnih.gov These methods are more economically viable than total synthesis, leveraging the complex stereochemical framework already established by the plant.

From Thebaine: The conversion of thebaine to hydrocodone is a well-established process with several effective routes. Thebaine's structure, featuring a conjugated diene system within an enol ether, makes it susceptible to rearrangement and reduction.

One common industrial method is a two-step process that begins with the selective reduction of thebaine using diimide (generated in situ) to form the intermediate 8,14-dihydrothebaine. researchgate.netresearchgate.net This intermediate is then subjected to acid-catalyzed hydrolysis of the enol ether to yield hydrocodone. researchgate.netresearchgate.net

More recent advancements have focused on one-pot procedures. A notable method employs palladium catalysis in an aqueous medium. sigmaaldrich.comacs.orgsigmaaldrich.com In this reaction, palladium serves a dual role: it first catalyzes the activation and hydrolysis of the dienol ether moiety, and subsequently acts as a hydrogenation catalyst to reduce the resulting double bond, yielding hydrocodone directly from thebaine. sigmaaldrich.comacs.org Another one-pot approach involves the formation of a neopinone ketal as an intermediate by reacting thebaine with ethylene (B1197577) glycol in the presence of an acid catalyst. google.comnih.gov This ketal intermediate is then hydrogenated and hydrolyzed to produce hydrocodone. google.comnih.gov

From Codeine: The conversion of codeine to hydrocodone involves the transformation of the C6 allylic alcohol into a ketone and the saturation of the C7-C8 double bond. A highly efficient, two-step synthesis has been developed that is virtually quantitative. tandfonline.comtandfonline.com The first step is the catalytic hydrogenation of codeine, often using a palladium-on-carbon (Pd/C) catalyst, to produce dihydrocodeine. researchgate.nettandfonline.com This step saturates the double bond without affecting the rest of the molecule. The second step is the oxidation of the C6 secondary alcohol of dihydrocodeine to a ketone, accomplished via an Oppenauer oxidation using reagents such as potassium t-butoxide and benzophenone. tandfonline.com

A more direct, single-step method is the transition metal-catalyzed redox isomerization of the allylic alcohol in codeine. diva-portal.org This elegant transformation uses a water-soluble rhodium complex to catalyze a formal 1,3-hydrogen shift, converting the allylic alcohol directly into the corresponding ketone to form hydrocodone with high efficiency. researchgate.netdiva-portal.org

The efficiency of semi-synthetic routes is a subject of continuous research, with a focus on improving yields, simplifying procedures, and reducing costs.

For the conversion of thebaine , the one-pot synthesis using palladium on carbon (Pd/C) in aqueous hydrochloric acid (HCl) under hydrogen atmosphere can produce hydrocodone in approximately 63% yield, though side products such as dihydrothebainone (B1240107) and tetrahydrothebaine (B47210) can also form. acs.org The two-step protocol via diimide reduction has been reported to achieve higher yields, around 88%. acs.org

| Starting Material | Method | Key Reagents | Yield | Reference(s) |

| Thebaine | Two-step: Diimide Reduction & Hydrolysis | Diimide, Acid | ~88% | acs.org |

| Thebaine | One-pot: Palladium Catalysis | 5% Pd/C, H₂, aq. HCl | ~63% | acs.org |

| Codeine | Two-step: Hydrogenation & Oppenauer Oxidation | 1. H₂, Pd/C 2. Potassium t-butoxide, Benzophenone | ~99% | tandfonline.com |

| Codeine | One-step: Redox Isomerization | [Rh(COD)(CH₃CN)₂]BF₄, 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), Water | ~90% | diva-portal.org |

This table summarizes key semi-synthetic routes to hydrocodone, highlighting the starting material, general method, primary reagents, and reported yields.

The semi-synthetic routes from thebaine and codeine are inherently stereoselective. The complex morphinan skeleton of these natural alkaloids contains multiple chiral centers, and its specific three-dimensional architecture is preserved throughout the synthetic transformations. The reactions, such as hydrogenation and oxidation, are designed to modify specific functional groups without altering the established stereochemistry of the core structure. For instance, the hydrogenation of codeine to dihydrocodeine proceeds stereoselectively. This reliance on the pre-existing stereochemistry of the natural precursors is a major advantage of semi-synthesis, as it bypasses the need for complex asymmetric synthesis steps that would be required in a total synthesis approach.

Total Synthesis Strategies and Feasibility Studies

While not commercially viable for bulk production, the total synthesis of morphine-family alkaloids, including hydrocodone, represents a significant achievement in organic chemistry and provides alternative routes should natural sources become limited. Several total syntheses have been reported, each with varying degrees of efficiency.

Other notable strategies include the work of Parker and Fokas, who reported an asymmetric synthesis of (-)-dihydrocodeinone, a direct precursor to hydrocodone, in 13 steps from commercially available materials. nih.gov Their approach utilized a radical cyclization to construct the core structure and a chiral cyclohexenol (B1201834) to establish the correct stereochemistry. nih.gov

| Synthesis Name | Year | Key Feature(s) | Number of Steps | Overall Yield | Reference(s) |

| Gates | 1952 | First total synthesis of morphine | 31 | 0.06% | wikipedia.org |

| Rice | - | Biomimetic, efficient (Grewe cyclization) | 14 | ~30% | wikipedia.orgwikiwand.com |

| Parker | 2006 | Asymmetric synthesis via radical cyclization | 13 | - | nih.gov |

This table compares prominent total synthesis strategies for morphinan alkaloids, including precursors to hydrocodone.

Isolation and Characterization of Novel Synthetic Intermediates

The development of synthetic routes to hydrocodone has led to the identification, isolation, and characterization of several key intermediate compounds. The structural elucidation of these intermediates is crucial for understanding reaction mechanisms and optimizing processes.

In the semi-synthesis from thebaine , key intermediates that have been isolated and characterized include:

8,14-Dihydrothebaine : The product of the selective diimide reduction of thebaine. researchgate.netresearchgate.net

Neopinone Ketal : A valuable intermediate formed when thebaine is treated with ethylene glycol, protecting the future ketone at C6 before hydrogenation. google.comnih.gov

Dihydrothebainone : A byproduct formed during certain one-pot hydrogenation/hydrolysis procedures. acs.org

In the pathway from codeine , the principal intermediate is:

Dihydrocodeine : The product of the catalytic hydrogenation of codeine, which is isolated as a pure, stable compound before oxidation. researchgate.nettandfonline.comtandfonline.com

The synthesis of hydrocodone analogues has also yielded novel intermediates. For example, the preparation of heteroatom analogues of hydrocodone involved the isolation of intermediates such as a hydrocodone-derived methiodide , an N-oxide , and a key keto-aldehyde , which were characterized to confirm their structures before proceeding with subsequent synthetic steps. nih.gov The characterization of these compounds typically relies on standard analytical techniques in organic chemistry, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (GC-MS), and column chromatography for isolation and purification. nih.govnih.gov

| Intermediate Name | Synthetic Route Origin | Role / Significance | Reference(s) |

| 8,14-Dihydrothebaine | Thebaine | Intermediate in the two-step reduction/hydrolysis path | researchgate.netresearchgate.net |

| Neopinone Ketal | Thebaine | Protected intermediate in a one-pot synthesis | google.comnih.gov |

| Dihydrocodeine | Codeine | Stable intermediate in the hydrogenation/oxidation path | tandfonline.comtandfonline.com |

| Dihydrothebainone | Thebaine | Byproduct/intermediate in certain one-pot procedures | acs.org |

| Keto-aldehyde (from hydrocodone) | Hydrocodone Analogue Synthesis | Key intermediate for building heteroatom analogues | nih.gov |

This table lists significant synthetic intermediates encountered during the synthesis of hydrocodone and its analogues.

Green Chemistry Principles and Sustainable Synthesis of Opioid Analogues

The application of green chemistry principles to the synthesis of pharmaceuticals is a critical focus of modern process development, aiming to reduce environmental impact, improve safety, and enhance efficiency. nih.govpfizer.com These principles, which include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries, are increasingly being applied to the production of opioid analogues like hydrocodone. nih.govmdpi.com The traditional reliance on multi-step processes involving hazardous reagents and solvents has prompted research into more sustainable alternatives. chinesechemsoc.orgrsc.org

A significant advancement in the sustainable synthesis of hydrocodone involves the redox isomerization of naturally occurring allylic alcohols like codeine and morphine. diva-portal.org One highly efficient method utilizes a water-soluble rhodium complex, formed from commercially available precursors, to catalyze the isomerization of codeine directly to hydrocodone in water. diva-portal.org This process is notable for its high yields (up to 90% on a 100g scale), the use of water as a green solvent, and the simple isolation of the product via filtration, which drastically reduces the need for organic solvents. diva-portal.org Such aqueous-based methods stand in contrast to traditional syntheses that often require excessive amounts of organic solvents, posing health and environmental risks. researchgate.net

Another key area of sustainable synthesis is the development of one-pot procedures. A one-pot conversion of thebaine to hydrocodone has been achieved using palladium catalysis in an aqueous medium. sigmaaldrich.com In this transformation, the palladium catalyst serves a dual role, first activating thebaine's dienol ether and subsequently acting as a hydrogenation catalyst. sigmaaldrich.com This approach streamlines the process, reducing waste and energy consumption compared to two-step protocols. sigmaaldrich.com

Furthermore, the field of biotechnology offers a promising frontier for the sustainable production of opioids. Complete biosynthesis of hydrocodone has been demonstrated in engineered Saccharomyces cerevisiae (yeast). nih.gov By introducing a multi-enzyme pathway (involving 23 enzymes from plants, mammals, bacteria, and yeast) into the microbe, researchers have successfully produced hydrocodone from sugar. nih.gov While still in early stages, this method represents a potential paradigm shift away from reliance on the cultivation of opium poppies, which has significant land-use and regulatory implications, towards a more controlled and potentially sustainable manufacturing platform. chinesechemsoc.orgnih.govresearchgate.net

The following table summarizes the comparison between traditional and green chemistry approaches in hydrocodone synthesis.

| Feature | Traditional Synthetic Approach | Green Chemistry Approach | Research Finding |

| Starting Material | Codeine / Thebaine | Codeine / Thebaine / Sugar | Green methods can utilize the same natural precursors or shift to renewable feedstocks like sugar. researchgate.netnih.gov |

| Solvent | Organic Solvents | Water | A rhodium-catalyzed isomerization of codeine to hydrocodone proceeds with high efficiency in water, allowing for simple product isolation by filtration. diva-portal.org |

| Catalyst | Stoichiometric Reagents, Precious Metals (e.g., Palladium) | Recyclable Catalysts (e.g., Water-soluble Rhodium), Biocatalysts (Enzymes) | Water-soluble rhodium catalysts can be used at low loadings (0.1 mol%) and are easily handled. diva-portal.org Engineered yeast utilizes a suite of enzymes for biosynthesis. nih.gov |

| Process Type | Multi-step Synthesis | One-Pot Synthesis, Continuous Processing, Biosynthesis | One-pot conversions of thebaine to hydrocodone simplify the process. sigmaaldrich.com Biosynthesis in yeast consolidates the entire pathway within a single organism. nih.gov |

| Waste Generation | Higher | Lower | The prevention of waste is a core principle of green chemistry, achieved through higher atom economy and the use of fewer auxiliary substances. nih.govpfizer.com |

Impurity Profiling and Control in Synthetic Pathways

Impurity profiling—the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs)—is a critical component of drug development and manufacturing. registech.com Controlling impurities is essential to ensure the quality, safety, and efficacy of the final drug product. Regulatory bodies require that impurities be maintained below stringent qualification thresholds. registech.com

In the synthesis of hydrocodone and related opioids, impurities can arise from various sources, including the starting materials, intermediates, reagents, and degradation products. registech.com Given that hydrocodone is often synthesized from natural precursors like thebaine or codeine, impurities present in the raw plant material can carry through the synthetic process if not adequately removed. researchgate.netgoogle.com

Common process-related impurities are often structurally similar to the target molecule. For instance, in the synthesis of related opioids, by-products from incomplete reactions or side reactions are frequently observed. The United States Pharmacopeia allows for specific amounts of impurities in opioid preparations; for example, the synthesis of oxycodone hydrochloride may contain hydrocodone as a recognized impurity, typically at a level of 0.15%. forensicrti.org Studies have shown that hydrocodone and its metabolite hydromorphone can be detected in patients taking only oxycodone, originating as a manufacturing impurity. researchgate.netnih.gov A proposed ratio of hydrocodone to oxycodone of less than 1% can help distinguish this impurity from separate hydrocodone use. researchgate.netnih.gov

Methods for preparing hydrocodone have been developed to yield a product that is "substantially free of impurities," capable of passing stringent tests such as the Readily Carbonizable Substances Test. google.com This involves careful control of reaction conditions and purification methods. google.com

The control of impurities is a proactive process that begins early in development. registech.com Key strategies include:

Starting Material Qualification: Thoroughly evaluating the purity of precursors like thebaine and codeine to minimize the introduction of upstream impurities. registech.com

Process Optimization: Modifying reaction conditions (e.g., temperature, pressure, catalysts) to minimize the formation of by-products. For example, methods for preparing ketones like hydrocodone from narcotic alkaloids having an allyl alcohol moiety are performed in the substantial absence of hydrogen gas to create novel impurity profiles. google.com

Purification Techniques: Employing robust purification methods to remove process-related impurities. Preparative reverse-phase high-performance liquid chromatography (HPLC) is a specific technique used for the separation and purification of hydrocodone from impure preparations. google.com

Analytical Monitoring: Using sensitive, stability-indicating analytical methods, such as HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately profile and quantify impurities at each stage of the synthesis. registech.comnih.gov

The table below details some potential impurities in the synthesis of hydrocodone and related morphinans, along with control strategies.

| Impurity Type | Example Compound(s) | Potential Origin | Control & Monitoring Strategy |

| Unreacted Starting Material | Codeine, Thebaine | Incomplete conversion during synthesis. | Optimize reaction kinetics; Use preparative chromatography for removal. researchgate.netgoogle.com |

| Intermediates | Dihydrocodeine, Neopinone Ketal | Incomplete subsequent reaction steps. | Drive reactions to completion; Monitor reaction progress using HPLC. researchgate.netgoogle.com |

| Side-Reaction Products | 8-hydroxy hydromorphone, bis-hydromorphone | Side reactions of the alkaloid structure under synthetic conditions. | Control of reaction conditions (acid, catalyst); Purification by chromatography. google.com |

| Related Alkaloids | Hydromorphone, Dihydromorphine, Morphine | Present in natural starting material or formed via side-pathways. | Qualification of starting materials; Development of specific purification steps. google.com |

| Degradation Products | Various oxidized or hydrolyzed species | Instability of the API during synthesis or storage. | Conduct stability studies; Control storage conditions; Use of stability-indicating analytical methods. registech.com |

Advanced Analytical Chemistry and Quantification Methodologies for Hydrocodone Hydrochloride Monohydrate

Development of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, forms the cornerstone of modern hydrocodone analysis. These techniques offer exceptional selectivity and sensitivity, allowing for the detection and quantification of hydrocodone and its metabolites at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted and powerful technique for the quantitative analysis of hydrocodone in various biological and pharmaceutical samples. nih.govnih.gov Its high sensitivity and specificity make it a gold standard, often replacing older gas chromatography-mass spectrometry (GC-MS) methods. nih.gov The development of LC-MS/MS assays allows for the simultaneous analysis of hydrocodone with its metabolites, such as hydromorphone and norhydrocodone, and other opioids. nih.govnih.gov

Method development typically involves optimizing chromatographic separation and mass spectrometric detection. Reversed-phase chromatography is common, using columns like a silica-based C18 or an Atlantis T3. nih.govresearchgate.net Mobile phases often consist of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile. nih.govresearchgate.net This setup achieves efficient separation of hydrocodone from related compounds. For detection, electrospray ionization (ESI) in the positive ion mode is standard. researchgate.net Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition. For hydrocodone, a common transition monitored is m/z 300 → 199. nih.govresearchgate.net

Validated LC-MS/MS methods demonstrate excellent performance. Calibration curves are typically linear over a wide concentration range, for instance, from 0.100 ng/mL to 100 ng/mL in plasma. nih.gov The lower limit of quantitation (LLOQ) is often established at low levels, such as 0.100 ng/mL in plasma or 1.0 ng/mL in serum. nih.govnih.gov Precision is a key validation parameter, with within-run and between-run precision often below 5%, although some studies report slightly higher variability for hydrocodone at around 6.2% CV between runs. nih.gov To counteract matrix effects, which can suppress or enhance the analyte signal, matrix-matched calibrators and deuterated internal standards (e.g., hydrocodone-d3 (B3064616) or hydrocodone-d6) are routinely used. nih.govforensicresources.org

Interactive Table 1: Example LC-MS/MS Method Parameters for Hydrocodone Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | nih.govnih.gov |

| Chromatography | Reversed-Phase HPLC | researchgate.net |

| Column | Silica column (e.g., 50 x 3 mm, 5-µm) or Atlantis T3 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile, water, and trifluoroacetic acid (92:8:0.01, v/v) or similar | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |

| Precursor → Product Ion | m/z 300 → 199 for Hydrocodone | nih.gov |

| Internal Standard | Hydrocodone-d3 (m/z 303 → 199) or Hydrocodone-d6 | nih.govforensicresources.org |

| LLOQ | 0.100 ng/mL (in plasma) | nih.gov |

| Run Time | ~2.5 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the confirmation and quantification of opiates, including hydrocodone. oup.comnih.gov A significant challenge in the GC-MS analysis of hydrocodone is the presence of polar functional groups (hydroxyl and ketone groups), which make the compound less volatile. Therefore, a crucial step in sample preparation is derivatization, which converts the analyte into a more volatile and thermally stable form. nih.govoup.com

Common derivatization procedures involve two sequential reactions. First, the ketone group on hydrocodone is converted to its methoxime derivative using methoxyamine. oup.comnih.gov Subsequently, any hydroxyl groups are derivatized, typically through acylation with agents like propionic anhydride (B1165640) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govoup.comnih.gov This two-step process ensures the compound is suitable for GC analysis and can help distinguish it from other structurally similar opiates. nih.gov

Following derivatization, the extract is analyzed by GC-MS, usually operating in full scan electron impact (EI) ionization mode. oup.comnih.gov The use of a triple-quadrupole GC/MS/MS system in MRM mode offers superior sensitivity and specificity, which is particularly useful for analyzing trace levels in complex biological matrices. gcms.cz This approach effectively minimizes background interference. gcms.cz The specificity of GC-MS is critical to avoid potential interference between structurally related compounds, such as hydrocodone and hydromorphone. nih.gov While some methods can distinguish these compounds without interference, others have noted that derivatization choices can impact separation and quantitation. nih.govoup.com The inclusion of deuterated internal standards, such as hydrocodone-d3, is a standard practice for ensuring accurate quantitation. gcms.cz

Interactive Table 2: Typical GC-MS Analysis Parameters for Hydrocodone

| Parameter | Details | Source(s) |

|---|---|---|

| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS or GC-MS/MS) | gcms.czoup.com |

| Derivatization | Sequential reaction with methoxyamine followed by propionic anhydride or a silylating agent. | oup.comnih.govoup.com |

| Column | 5% phenyl/95% methyl silicone capillary column or similar. | swgdrug.org |

| Carrier Gas | Helium | swgdrug.org |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) | gcms.czoup.com |

| Internal Standard | Nalorphine (B1233523), Naltrexone, or deuterated analogs (e.g., hydrocodone-d3). | gcms.czoup.com |

| Limit of Quantitation | 10 ng/mL (in blood); 25 ng/mL (in hydrolyzed urine). | oup.comnih.gov |

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) has emerged as a powerful and complementary analytical technique to traditional chromatographic methods for drug analysis. nih.govmdpi.com It offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents, aligning with the principles of "green chemistry". mdpi.com CE separates ions based on their electrophoretic mobility in an electric field, which depends on the molecule's charge, size, and the viscosity of the buffer. nih.gov

For the analysis of hydrocodone and other drugs of abuse, CE can be coupled with mass spectrometry (CE-MS). acs.org A notable application is the development of multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS). This high-throughput platform allows for the serial injection of multiple samples in a single run, significantly reducing the analysis time per sample. acs.org For instance, ten different samples can be analyzed in under 30 minutes. acs.org This method provides reliable detection and identification of a broad spectrum of drugs with minimal sample carry-over and matrix effects. acs.org While CE is widely used for impurity profiling and the analysis of biomolecules, its application for routine opioid analysis is less common than LC-MS but holds significant potential. nih.govmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of hydrocodone hydrochloride monohydrate. These methods probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing a unique "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic molecules. researchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom in the hydrocodone molecule. rsc.orgblogspot.com

¹H NMR spectra reveal the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR spectra provide information on the number and types of carbon atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). rsc.org For analysis, hydrocodone is often dissolved in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org It has been noted that hydrocodone bitartrate (B1229483) may undergo some decomposition in deuterium (B1214612) oxide (D₂O), and a basic extraction into CDCl₃ can provide improved spectra. swgdrug.org

Interactive Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for Hydrocodone Base

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Source(s) |

|---|---|---|

| ¹H NMR | 6.70 (d, J=8.2 Hz, 1H), 6.63 (d, J=8.2 Hz, 1H), 4.65 (s, 1H), 3.91 (s, 3H), 3.18 (dd, J=5.4, 2.8 Hz, 1H), 3.02 (d, J=18.5 Hz, 1H), 2.62–2.51 (m, 2H), 2.43 (s, 3H), 2.42–2.26 (m, 3H), 2.19 (td, J=12.1, 3.5 Hz, 1H), 2.06 (td, J=12.1, 4.8 Hz, 1H), 1.89–1.77 (m, 2H), 1.26 (qd, J=13.2, 3.8 Hz, 1H) | rsc.org |

| ¹³C NMR | 208.0, 145.6, 143.0, 127.4, 126.5, 119.9, 114.8, 91.6, 59.4, 57.0, 47.1, 47.0, 43.1, 42.9, 40.4, 35.7, 25.7, 20.1 | rsc.org |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These techniques are powerful, non-destructive tools for identifying and characterizing pharmaceutical compounds like hydrocodone. americanpharmaceuticalreview.comnews-medical.net

FTIR spectroscopy measures the absorption of infrared light by the molecule, while Raman spectroscopy measures the inelastic scattering of laser light. americanpharmaceuticalreview.com Both methods yield a spectrum with peaks corresponding to specific vibrational modes of the molecule's functional groups, but their selection rules differ, making them complementary.

For hydrocodone analysis, normal Raman spectroscopy can suffer from poor signal-to-noise ratios due to intense fluorescence. nih.govresearchgate.net A significant advancement is Surface-Enhanced Raman Spectroscopy (SERS), where the sample is adsorbed onto metallic nanoparticles (e.g., silver). nih.gov This technique both dramatically enhances the Raman signal and quenches the interfering fluorescence, enabling far more sensitive detection and identification. nih.govresearchgate.net Researchers have used SERS in combination with density functional theory (DFT) calculations to assign the observed spectral bands and to identify discriminant bands that can reliably distinguish hydrocodone from structurally similar opiates like morphine and codeine. nih.govresearchgate.netojp.gov

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a powerful analytical technique used for the detailed characterization of crystalline materials. In the context of pharmaceutical analysis, XRD is crucial for identifying the specific solid-state form of an active pharmaceutical ingredient (API), such as this compound. This technique bombards a sample with X-rays and measures the angles and intensities of the diffracted beams, which produces a unique diffraction pattern. thermofisher.com This pattern serves as a fingerprint for the crystalline structure of the compound.

The analysis of pharmaceutical formulations often begins by grinding the tablet or capsule into a fine powder, which is then placed in a sample holder for the XRD experiment. icdd.com For this compound, XRD analysis can confirm its specific polymorphic form and distinguish it from other salt forms or hydrates. thermofisher.com This is critical as different crystalline forms can exhibit different physical properties, including solubility and stability, which can impact the compound's behavior. While general XRD methods are widely applied in forensic drug analysis to identify unknown substances and determine the chemical forms of drugs like heroin, specific crystallographic data for this compound is determined through detailed structural analysis. thermofisher.comicdd.com This technique is essential for quality control in pharmaceutical manufacturing, ensuring batch-to-batch consistency of the drug substance's crystalline form. hazenresearch.com

Electrochemical Detection Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the determination of pharmaceutical compounds. researchgate.net These techniques, which include voltammetric methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on measuring the current response of an electroactive substance to an applied potential. researchgate.netlibretexts.org For the analysis of opioids, electrochemical sensors, often utilizing modified electrodes, have been developed to enhance sensitivity and selectivity. nih.govmmu.ac.uk

The electrochemical oxidation of opioids on various electrode surfaces forms the basis of their detection. While much research has focused on morphine or codeine, the principles are applicable to structurally similar opioids like hydrocodone. nih.govelectrochemsci.org For instance, voltammetric determination protocols often rely on DPV at a glassy carbon electrode. mdpi.com The choice of electrode material and modifications—such as with carbon nanotubes, graphene, or metal nanoparticles—is critical for improving analytical performance, including lowering the limit of detection and allowing for simultaneous determination of multiple substances. researchgate.net

Research into electrochemical sensors for related opioids has demonstrated the potential for these methods in various sample types. nih.govmdpi.com The development of portable, screen-printed electrodes further expands the utility of electrochemical detection to in-field analysis, offering a significant advantage over traditional laboratory-based techniques. mmu.ac.uk

Table 1: Overview of Voltammetric Techniques for Drug Analysis

| Voltammetric Technique | Principle | Common Electrode Material | Application |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. Provides information on redox processes. | Glassy Carbon Electrode (GCE) | Characterization of electrochemical behavior. |

| Differential Pulse Voltammetry (DPV) | Pulses of a specific amplitude are superimposed on a linear potential ramp. Measures the difference in current before and after the pulse. | Glassy Carbon Electrode (GCE), Modified Electrodes | Quantitative analysis with high sensitivity. mdpi.com |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a potential staircase. Offers fast scan rates and high sensitivity. | Graphene-modified GCE | Detection of various analytes, including caffeine (B1668208) and other drugs. electrochemsci.org |

This table provides a general overview of techniques applicable to the analysis of electroactive drug compounds like hydrocodone.

Method Validation for Specific Research Applications (e.g., in vitro media, synthetic impurities)

Method validation is a critical process in analytical chemistry that ensures an analytical procedure is suitable for its intended purpose. For research applications involving this compound, such as its analysis in in vitro dissolution media or the quantification of synthetic impurities, methods must be rigorously validated. This typically involves assessing parameters like linearity, accuracy, precision, specificity, and robustness.

For example, a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for hydrocodone in combination with another drug was validated for its linearity, accuracy, and precision. researchgate.net The method demonstrated a linear response across a specific concentration range with a high correlation coefficient (R² > 0.999), and recovery studies showed high accuracy (99.65% for hydrocodone). researchgate.net Such validation ensures that the method can reliably quantify the drug and its potential degradation products.

In the context of immunoassays, method validation includes correlation with a confirmatory method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An immunoassay for hydrocodone showed an excellent agreement of 96.9% with LC-MS/MS results on authentic urine samples, confirming its reliability for its intended screening purpose. ark-tdm.com The validation process for methods intended to detect synthetic impurities also involves demonstrating that the method can distinguish the API from known impurities and degradation products. forensicrti.orgusp.org

Trace Analysis and Environmental Monitoring Methodologies (e.g., wastewater analysis)

The trace analysis of pharmaceuticals like hydrocodone in environmental samples, particularly wastewater, is a growing field of interest for monitoring public health and environmental contamination. Wastewater-based epidemiology (WBE) uses the analysis of drug metabolites in sewage to estimate community-level drug consumption. nih.govnih.govresearchgate.net

Highly sensitive analytical methods are required to detect the low concentrations of hydrocodone present in complex matrices like wastewater. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique used for this purpose. nih.govnih.gov These methods can achieve limits of detection (LOD) and quantification (LOQ) in the nanogram per liter (ng/L) range. nih.gov For example, one validated method for the simultaneous determination of several opioids in wastewater reported an LOD of 1-5 ng/L and an LOQ of 5-10 ng/L for a 100 mL sample. nih.gov

Studies have successfully detected and quantified hydrocodone in wastewater from various locations. In one study, hydrocodone concentrations in raw influent wastewater ranged from 4.0 to 12.8 ng/L. nih.gov Another study monitored hydrocodone concentrations in wastewater effluent to assess the effectiveness of drug take-back programs, demonstrating the practical application of this monitoring approach. researchgate.netproquest.comnih.gov

Table 2: Reported Concentrations of Hydrocodone in Wastewater

| Sample Source | Hydrocodone Concentration (ng/L) | Analytical Method | Reference |

| Raw Influent Wastewater (New York City) | 4.0 - 12.8 | LC-MS/MS | nih.gov |

| Sewage Overflow (New York City) | Positive Detection (Quantification not specified) | LC-MS/MS | nih.gov |

| Wastewater Treatment Plant Effluent (Denton, Texas) | Monitored (Specific values varied) | Not specified | proquest.comnih.gov |

This table summarizes findings from various wastewater monitoring studies.

Impurity Profiling and Stability-Indicating Methods for Research Compounds

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. For this compound, this includes starting materials, by-products of the synthesis, and degradation products that may form during storage. Stability-indicating analytical methods are crucial for this purpose, as they must be able to separate the intact drug from its impurities and degradation products. chromatographyonline.com

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common technique for impurity profiling and stability studies. researchgate.netchromatographyonline.com A stability-indicating RP-HPLC method was developed to analyze hydrocodone, where stress studies (e.g., exposure to acidic, alkaline, oxidative, and photolytic conditions) were performed to generate potential degradation products. researchgate.net The method was able to resolve the hydrocodone peak from any degradants, proving its stability-indicating capability. researchgate.net

Hydrocodone itself can also be an impurity in other opioid preparations, such as those containing oxycodone. researchgate.netnih.gov Highly sensitive methods like LC-MS/MS can detect trace amounts of hydrocodone in these products. researchgate.netnih.gov The United States Pharmacopeia (USP) provides monographs that specify acceptance criteria for impurities in synthesized drug products, which can include hydrocodone in certain cases. forensicrti.org

Table 3: Common Hydrocodone-Related Compounds and Impurities

| Compound Name | Role/Context |

| Dihydrocodeine | Related opioid, potential impurity. forensicrti.org |

| Hydromorphone | Metabolite of hydrocodone. forensicrti.org |

| Norhydrocodone | Metabolite of hydrocodone. forensicrti.org |

| Codeine | Starting material for hydrocodone synthesis, potential impurity. synzeal.com |

| Thebaine | Starting material for hydrocodone synthesis, potential impurity. |

This table lists compounds that may be relevant in the impurity profiling of hydrocodone.

Emerging Analytical Technologies (e.g., Aptamer-based sensors)

Emerging analytical technologies are being developed to provide faster, more selective, and more portable methods for drug detection. nih.gov Among these, aptamer-based sensors are showing significant promise for the detection of opioids, including hydrocodone. nih.govnih.gov Aptamers are short, single-stranded DNA or RNA oligonucleotides that can bind to specific target molecules with high affinity and specificity, similar to antibodies. ojp.gov

Researchers have developed aptamers that can recognize a range of structurally related opioids. nih.govnih.gov For example, a "toggle-selection" approach has been used to isolate aptamers that bind to oxycodone and oxymorphone with cross-reactivity to hydrocodone and hydromorphone. ojp.gov These aptamers can then be integrated into various sensor platforms, such as electrochemical sensors or colorimetric assays. nih.govojp.gov

Aptamer-based colorimetric assays have been developed that allow for the naked-eye detection of specific opioids within seconds. nih.govnih.gov These assays can detect opioids at concentrations as low as 0.5 μM with a linear range up to 16 μM. nih.govnih.gov Furthermore, electrochemical aptamer-based sensors have been shown to detect opioids at nanomolar levels with high specificity. ojp.gov These emerging technologies have the potential to revolutionize on-site drug screening and analysis. nih.gov

Solid State Chemistry and Crystallography of Hydrocodone Hydrochloride Monohydrate

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs and can exhibit different physicochemical properties. Pseudopolymorphism refers to the phenomenon where a compound exists in different crystal forms due to the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

While extensive studies on the polymorphism of hydrocodone bitartrate (B1229483) have been published, identifying multiple polymorphic forms and an amorphous form, specific research dedicated to the polymorphism of hydrocodone hydrochloride monohydrate is less prevalent in publicly available literature. frontiersin.orggoogle.com However, the existence of polymorphism in the bitartrate salt and other related opioid molecules strongly suggests that hydrocodone hydrochloride may also exhibit polymorphism under different crystallization conditions.

The discovery of new polymorphic forms is significant as it expands the range of materials available to formulation scientists, potentially offering improved performance characteristics for a pharmaceutical product. google.com Studies on related compounds, such as hydrocodone benzoic acid enol ester hydrochloride, have revealed the existence of multiple polymorphic forms (Form I, II, III, IV, and V), each characterized by a unique X-ray powder diffraction (XRPD) pattern. nih.gov This underscores the importance of comprehensive polymorphic screening for this compound.

Below is an illustrative table of XRPD peaks for different polymorphic forms of the related compound, hydrocodone benzoic acid enol ester hydrochloride, demonstrating how such data is used to differentiate polymorphs.

| Form | Characteristic 2θ Peaks |

| Form I | 9.05, 12.32, 13.16, 14.94, 18.57 |

| Form II | 4.31, 8.62, 15.72 |

| Form V | 6.17, 7.50, 9.04, 10.96, 11.93, 12.34, 12.64, 13.13, 14.34, 14.62, 14.93, 16.73, 17.04, 17.22, 17.81, 18.59, 18.98, 19.19, 19.52, 20.67, 21.10, 21.91, 22.15, 22.82, 23.49, 25.03, 25.37, 26.09, 26.43 |

Data for Hydrocodone Benzoic Acid Enol Ester Hydrochloride nih.gov

Hydrate (B1144303) and Solvate Forms Characterization

Hydrates and solvates are crystalline forms of a compound that have water or a solvent, respectively, incorporated into their crystal lattice. These are considered pseudopolymorphs. The presence and stoichiometry of the solvent can significantly affect the crystal structure and properties of the API.

This compound, by its nomenclature, is a hydrate containing one mole of water per mole of hydrocodone hydrochloride. google.com The existence of other hydrate forms, such as a 2.5 hydrate of hydrocodone hydrochloride, has also been reported, indicating the potential for multiple hydration states depending on the conditions of crystallization and storage. mdpi.com The characterization of these hydrate forms is crucial as changes in hydration state can impact the stability and dissolution characteristics of the drug product. nih.gov

The characterization of hydrates and solvates typically involves techniques such as thermogravimetric analysis (TGA) to determine the solvent content, differential scanning calorimetry (DSC) to observe thermal events like desolvation, and X-ray diffraction to identify the crystal structure.

Co-crystallization Strategies and Cocrystal Formation

Co-crystallization is a technique used to modify the physicochemical properties of an API by forming a new crystalline solid that consists of the API and a co-former in a specific stoichiometric ratio. nih.gov This approach can be used to improve properties such as solubility, dissolution rate, and stability without altering the chemical structure of the API itself. jddtonline.info

While specific studies on the co-crystallization of this compound are not widely reported, the general principles of co-crystal design can be applied. The selection of a suitable co-former is critical and is often based on the potential for hydrogen bonding or other non-covalent interactions with the API. Common co-formers include pharmaceutically acceptable carboxylic acids, amides, and other compounds that can form robust intermolecular interactions.

The formation of co-crystals can be achieved through various methods, including solvent evaporation, slurry conversion, and grinding techniques. jddtonline.info Characterization of potential co-crystals typically involves single-crystal X-ray diffraction to determine the crystal structure and confirm the formation of a new solid phase, as well as other techniques like DSC, TGA, and spectroscopy. nih.gov

Crystal Engineering Approaches for Hydrocodone Compounds

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. This approach can be applied to hydrocodone compounds to discover new solid forms, including polymorphs, solvates, and co-crystals, with optimized characteristics.

For hydrocodone hydrochloride, crystal engineering strategies would involve a systematic exploration of different crystallization conditions (e.g., solvents, temperature, and pressure) and a screening of potential co-formers. The goal is to control the self-assembly of hydrocodone hydrochloride molecules in the solid state to generate novel crystal structures with improved pharmaceutical properties.

The success of crystal engineering relies on a thorough understanding of the hydrogen bonding capabilities and other potential intermolecular interactions of the hydrocodone hydrochloride molecule. Computational modeling can also be employed to predict potential crystal structures and guide experimental screening efforts.

Advanced Characterization of Solid Forms (e.g., Synchrotron X-ray Diffraction, Solid-State NMR)

Advanced analytical techniques are invaluable for the comprehensive characterization of the solid forms of pharmaceutical compounds.

Synchrotron X-ray Diffraction (s-XRPD) offers significantly higher resolution and intensity compared to conventional laboratory X-ray sources. mdpi.com This allows for the detection of minor crystalline phases, the determination of crystal structures from powder samples, and the study of dynamic processes such as phase transitions in real-time. For this compound, s-XRPD could be instrumental in identifying and characterizing subtle polymorphic differences or detecting low levels of crystalline impurities in an amorphous sample. thermofisher.com

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms in the solid state. It is particularly useful for characterizing both crystalline and amorphous materials and can distinguish between different polymorphic forms that may have very similar XRPD patterns. osti.govfsu.edu For hydrochloride salts, 35Cl ssNMR can be a highly sensitive probe of the local environment of the chloride ion, providing a unique fingerprint for different solid forms. rsc.org This technique can also be used to confirm the protonation state of nitrogen atoms, definitively distinguishing between a salt and a co-crystal. osti.gov

Amorphous Forms and Solid Dispersions in Research Contexts

Amorphous forms lack the long-range ordered crystal lattice of their crystalline counterparts. This disordered state often leads to higher apparent solubility and faster dissolution rates, which can be advantageous for poorly soluble drugs. Amorphous forms of hydrocodone bitartrate have been prepared and characterized. google.com While specific studies on amorphous hydrocodone hydrochloride are limited, it is plausible that it can be prepared through methods such as spray drying, freeze-drying, or quench cooling of the melt. However, the inherent thermodynamic instability of amorphous materials, which can lead to recrystallization over time, is a significant challenge that must be addressed during formulation development. phoenix.gov

Solid dispersions involve the dispersion of one or more APIs in an inert carrier or matrix at the solid state. nih.govnih.gov This formulation strategy is often employed to enhance the dissolution rate and bioavailability of poorly water-soluble drugs by presenting the drug in a finely dispersed, and often amorphous, state. globalresearchonline.net Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs) are commonly used as carriers. nih.gov For hydrocodone hydrochloride, formulating it as a solid dispersion could potentially improve its dissolution characteristics, although specific research in this area is not extensively documented. The characterization of solid dispersions involves techniques to confirm the physical state of the drug (amorphous or crystalline) and to assess the homogeneity of the dispersion, such as DSC, XRPD, and ssNMR. journaljpri.com

Chemical Degradation Pathways and Stability Chemistry of Hydrocodone Hydrochloride Monohydrate

Hydrolytic Degradation Pathways

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a common degradation pathway for many pharmaceuticals. pharmaceutical-journal.com In the case of hydrocodone hydrochloride monohydrate, its stability is significantly influenced by the pH of the surrounding medium.

Under acidic conditions, particularly with the application of heat, hydrocodone undergoes O-demethylation, a process that cleaves the methyl group from the ether linkage at the 3-position of the morphinan (B1239233) ring. imcstips.comoup.comoup.comovid.com This reaction leads to the formation of a key degradation product, hydromorphone, which is itself a potent opioid analgesic. imcstips.comoup.comoup.comovid.comnih.govresearchgate.net Studies have shown that incubation with concentrated hydrochloric acid at elevated temperatures (e.g., 95°C) can result in a significant conversion of hydrocodone to hydromorphone over time. oup.comresearchgate.net This acid-catalyzed hydrolysis mimics one of the metabolic pathways of hydrocodone in the body. oup.comovid.com

While acid hydrolysis is a primary concern, the stability of hydrocodone under basic and neutral conditions also warrants consideration. At a highly alkaline pH of 14, significant degradation of hydrocodone has been observed over a period of seven days. cuanschutz.edu However, detailed pathways and the specific degradation products formed under these conditions are less extensively documented in publicly available literature.

The following table summarizes the observed degradation under various hydrolytic conditions:

| Stress Condition | Reagent | Temperature | Observation | Degradation Products |

| Acid Hydrolysis | Concentrated HCl | 95°C | Incremental loss of hydrocodone over 90 minutes. oup.comresearchgate.net | Hydromorphone imcstips.comoup.comoup.comovid.comnih.govresearchgate.net |

| Alkaline Hydrolysis | pH 14 solution | Not specified | Almost complete degradation over 7 days. cuanschutz.edu | Not specified |

Oxidative Degradation Mechanisms

Oxidation, the loss of electrons from a molecule, represents another significant degradation pathway for hydrocodone. pharmaceutical-journal.com This process can be initiated by exposure to atmospheric oxygen, oxidizing agents, or light. The primary oxidative degradation pathways for hydrocodone mirror its metabolic routes in the liver, involving the cytochrome P450 enzyme system. nih.gov

The two main oxidative transformations are:

O-demethylation: As seen in hydrolytic degradation, the removal of the methyl group from the 3-position ether linkage to form hydromorphone is a key oxidative pathway. nih.govnih.govnih.gov This reaction is predominantly catalyzed by the CYP2D6 enzyme in vivo. nih.govnih.gov

N-demethylation: This process involves the removal of the methyl group from the nitrogen atom of the piperidine ring, resulting in the formation of norhydrocodone. nih.govnih.govnih.gov The CYP3A4 enzyme is primarily responsible for this metabolic conversion. nih.govnih.gov

Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate and accelerate these oxidative processes. ijrpp.com These studies help in identifying potential oxidative degradants and understanding the molecule's susceptibility to oxidation. mdpi.com

Photolytic Degradation Studies

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate chemical reactions, leading to the photodegradation of pharmaceutical compounds. moravek.com To ensure the stability of photosensitive drugs, they are often stored in light-resistant containers. nih.gov

While specific photolytic degradation pathways for this compound are not extensively detailed in the available literature, it is known to be a potential degradation route. nih.gov General principles of photostability testing involve exposing the drug substance to a defined light source and analyzing for any changes. researchgate.net One study on the related opioid, oxycodone hydrochloride, demonstrated that UV light at 254 nm could degrade the compound in an aqueous solution to a non-detectable concentration within 50 hours. morressier.com This suggests that similar morphinan-structured compounds like hydrocodone may also be susceptible to photodegradation.

Thermal Degradation Profiles

Elevated temperatures can provide the activation energy required for chemical reactions to occur, leading to thermal degradation. Hydrocodone is known to be sensitive to heat, and when heated to decomposition, it can emit toxic fumes of nitrogen oxides. nih.gov

While hydrocodone is generally considered stable under recommended storage conditions, processing at high temperatures, such as during the formulation of certain dosage forms, must be carefully controlled to prevent degradation. google.com The operating temperature for processes like hot-melt extrusion is typically in the range of 60°C to 220°C, and it is crucial to select a temperature that does not cause decomposition of the hydrocodone salt. google.com

Identification and Elucidation of Degradation Products

The main degradation products identified are:

Hydromorphone: Formed through O-demethylation under both hydrolytic (acidic) and oxidative conditions. imcstips.comoup.comoup.comovid.comnih.govresearchgate.netnih.govnih.govnih.gov

Norhydrocodone: The product of N-demethylation, primarily an oxidative degradation pathway. nih.govnih.govnih.gov

Dihydrocodeine (6-α-hydrocodol): Formed through the 6-keto reduction of hydrocodone. clinpgx.org

6-β-hydrocodol: Another product of 6-keto reduction. clinpgx.org

A chemistry review for a combination product containing hydrocodone bitartrate (B1229483) identified "Dihydromorphinone" and "Hydrocodone Diol" as potential degradation products. fda.gov

The structural elucidation of these degradation products is typically achieved using a combination of advanced analytical techniques, including:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Used to separate the parent drug from its degradation products. science.gov

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the compounds, aiding in their identification. researchgate.netscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the definitive confirmation of the chemical structure of the degradation products. researchgate.netnih.gov

Kinetics of Chemical Degradation

The study of chemical kinetics provides valuable insights into the rate at which a drug degrades and the factors that influence this rate. This information is essential for predicting the shelf-life of a pharmaceutical product and for developing stable formulations.

While the metabolic kinetics of hydrocodone have been studied, specific data on the chemical degradation kinetics under various stress conditions are not widely available in the public domain. However, some general principles can be applied.

Forced degradation studies often aim for a target degradation of 10-30% to ensure that the degradation products can be adequately detected and characterized. ijrpp.com The rate of degradation is typically monitored over time at different temperatures to determine the reaction order and calculate the degradation rate constant. mdpi.comresearchgate.net

For hydrolytic reactions, the degradation rate is highly dependent on pH and temperature. ijper.org Studies on other opioids have shown that acid-catalyzed hydrolysis and degradation at high temperatures follow observable kinetics, with an incremental loss of the parent compound and a corresponding increase in the degradation product over time. oup.comresearchgate.net The degradation of most pharmaceutical compounds is often described using first-order kinetics. nih.gov

The following table provides a general overview of the kinetic aspects of hydrocodone degradation:

| Degradation Type | Influencing Factors | Kinetic Profile |

| Hydrolysis | pH, Temperature | First-order kinetics are commonly observed in drug degradation. nih.gov Acid-catalyzed hydrolysis shows time-dependent degradation. oup.comresearchgate.net |

| Oxidation | Presence of oxygen, oxidizing agents, light, temperature | Complex kinetics, often involving radical chain reactions. mdpi.com |

| Photolysis | Wavelength and intensity of light | Rate is dependent on light exposure. moravek.com |

| Thermal Degradation | Temperature | Follows Arrhenius kinetics, where the rate increases with temperature. biotech-asia.org |

Further research is needed to establish detailed kinetic models for each of the specific degradation pathways of this compound. This would allow for more precise predictions of its stability under various storage and handling conditions.

Computational Chemistry and Molecular Modeling of Hydrocodone Hydrochloride Monohydrate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of hydrocodone at an electronic level. Methods like Density Functional Theory (DFT) are employed to elucidate the molecule's three-dimensional structure, electron distribution, and chemical reactivity. dergipark.org.trnih.gov While specific QM studies on hydrocodone hydrochloride monohydrate are not extensively published, the principles are well-established from research on related opioid molecules and their interaction with biological systems. mdpi.comnih.gov

DFT calculations can determine the optimal geometry of the hydrocodone molecule, identifying the most stable conformation by minimizing its energy. dergipark.org.tr These calculations also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, QM methods are used to calculate the electrostatic potential surface, which maps the charge distribution across the molecule. This information is crucial for understanding how hydrocodone interacts with its biological target, the µ-opioid receptor (MOR), as it highlights regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonds. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, which treat the ligand with high-level QM and the protein receptor with classical MM, are particularly powerful for studying enzymatic reactions and ligand-receptor interactions with high accuracy. mdpi.comnih.gov

Table 1: Key Electronic Properties of Opioid-like Molecules from QM Calculations

| Property | Description | Significance for Hydrocodone |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Electrostatic Potential | The spatial distribution of charge. | Predicts non-covalent interactions with the receptor. |

This table is illustrative and based on general principles of QM calculations for drug-like molecules.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with its primary target, the µ-opioid receptor (MOR), over time. mdpi.com These simulations model the movements and interactions of atoms in the ligand-receptor complex, providing insights that static models cannot. youtube.comnih.gov By simulating the behavior of the system in a solvated environment, often including a lipid bilayer to mimic the cell membrane, researchers can observe the binding process, the stability of the binding pose, and the conformational changes induced in the receptor upon ligand binding. nih.govgithub.ioillinois.edu

MD simulations have been instrumental in understanding the binding of various opioids to the MOR. mdpi.com For instance, simulations can reveal the crucial role of specific amino acid residues in the receptor's binding pocket that form key interactions with the ligand, such as hydrogen bonds and salt bridges. nih.govpa2online.org Studies on ligands structurally similar to hydrocodone have shown that the protonated amine group forms a critical salt bridge with an aspartate residue (Asp147) in the MOR, an interaction that is vital for anchoring the ligand in the binding site. mdpi.compa2online.org

Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions. rsc.org They can also help to explain the functional selectivity or "biased agonism" of certain ligands, where a ligand preferentially activates one signaling pathway over another. researchgate.net By comparing the dynamics of the receptor when bound to different ligands, such as a full agonist versus a partial agonist, researchers can identify subtle conformational shifts that may be responsible for these different signaling outcomes. pa2online.orgyoutube.com

Ligand Docking Studies and Binding Site Prediction

Ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For hydrocodone, docking studies are crucial for understanding its interaction with the µ-opioid receptor (MOR). These studies place the hydrocodone molecule into the three-dimensional structure of the MOR's binding pocket and score the different poses based on their predicted binding affinity. researchgate.net

Docking studies have consistently shown that hydrocodone, like other morphinan-based opioids, binds within a well-defined pocket of the MOR. researchgate.net Key interactions typically include:

An ionic interaction between the protonated tertiary amine of hydrocodone and the carboxylate group of Asp147.

Hydrogen bonds between the hydroxyl and ketone groups of hydrocodone and various polar residues in the binding site, such as Tyr148 and His297. mdpi.com

Hydrophobic interactions between the aromatic ring of hydrocodone and nonpolar residues like Trp293 and Trp318.

The accuracy of docking predictions is often enhanced by combining them with other computational methods, such as MD simulations, to refine the binding poses and assess their stability. These studies are essential for predicting the binding affinity of novel hydrocodone analogues and for understanding the structural basis of their activity. nih.gov

De Novo Design of Hydrocodone Analogues

De novo design involves the computational creation of novel molecular structures with desired properties, starting from a basic scaffold or pharmacophore. mdpi.com In the context of hydrocodone, de novo design aims to generate new analogues with improved therapeutic profiles, such as increased potency, reduced side effects, or altered receptor selectivity.

The process often begins with the known structure of hydrocodone or its binding mode within the µ-opioid receptor. Computational algorithms then "grow" new molecules within the binding pocket or modify the existing hydrocodone scaffold by adding, removing, or substituting functional groups. These modifications are guided by scoring functions that evaluate the predicted binding affinity and other desirable properties of the newly generated molecules.

While specific examples of de novo design starting directly from hydrocodone are not widely documented in public literature, the principles are broadly applied in opioid research. The goal is to explore new chemical space around the hydrocodone core to identify novel compounds that may have superior analgesic properties. This approach has been successful in discovering novel ligands for various G-protein coupled receptors. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific receptor and elicit a biological response. nih.govnih.gov For hydrocodone and its analogues, pharmacophore models are developed based on the structures of known active compounds or the ligand-receptor complex. mdpi.com

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.govlongdom.org This process can rapidly identify potential new drug candidates with different chemical scaffolds from hydrocodone but with the potential for similar or improved biological activity.

Virtual screening campaigns based on pharmacophores derived from opioid ligands have successfully identified novel agonists and antagonists for opioid receptors. nih.govnih.gov This approach allows for the efficient exploration of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. mdpi.comnih.gov

In Silico ADMET Prediction for Research Purposes (excluding clinical outcomes)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.netspringernature.com For hydrocodone and its research analogues, these predictions are invaluable in the early stages of drug discovery to identify candidates with a higher probability of success. nih.gov

Various software and web-based tools are available to predict a wide range of ADMET properties based on the chemical structure of a molecule. dergipark.org.trmdpi.com These predictions are based on quantitative structure-activity/property relationships (QSAR/QSPR) derived from large datasets of experimental data.

Table 2: Predicted ADMET Properties for Hydrocodone (Illustrative)

| ADMET Property | Predicted Outcome | Implication in Research |

| Intestinal Absorption | High | Suggests good oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Indicates the ability to reach the central nervous system. researchgate.net |

| CYP450 Metabolism | Substrate of CYP2D6 and CYP3A4 | Predicts major metabolic pathways and potential for drug-drug interactions. nih.govnih.gov |

| hERG Inhibition | Low potential | Suggests a lower risk of certain cardiac toxicities. |

| Hepatotoxicity | Potential risk | Highlights the need for experimental toxicity assessment. mdpi.com |

Note: This table provides illustrative predictions based on general knowledge and publicly available data for hydrocodone. Specific values can be obtained from various ADMET prediction software. mdpi.comebi.ac.uk

These in silico predictions help researchers to prioritize compounds for further development, flag potential liabilities early on, and guide the design of analogues with more favorable ADMET profiles. nih.govnih.gov For example, understanding that hydrocodone is a substrate for CYP2D6 and CYP3A4 allows for the early consideration of potential metabolic drug-drug interactions in the research phase. nih.gov Similarly, predicting potential toxicities can guide which experimental assays are necessary to confirm the safety of new compounds. mdpi.com

Emerging Research Directions and Future Perspectives for Hydrocodone Hydrochloride Monohydrate

The study of hydrocodone hydrochloride monohydrate and related opioid compounds is entering a new phase, driven by technological advancements and a shifting focus towards nuanced molecular understanding. Beyond its established pharmacological profile, emerging research is exploring the compound's utility in novel detection technologies, specialized research applications, and advanced materials science. This new frontier of academic inquiry seeks to unravel complex mechanisms and develop innovative solutions, moving past traditional applications to address modern scientific challenges.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and related substances in hydrocodone hydrochloride monohydrate?

- Methodology : High-performance liquid chromatography (HPLC) is the primary method. Use a mobile phase composed of acetonitrile, methanol, and a phosphate buffer (pH 7.80 ±0.01) with sodium dodecyl sulfate (SDS) to enhance peak resolution. Adjust the pH using phosphoric acid and sodium hydroxide solutions to optimize separation of impurities like dihydrocodeine or codeinone derivatives .

- Validation : Ensure the method meets pharmacopeial criteria (e.g., USP standards), with purity ranges between 97.0%–103.0% and impurity limits specified in reference tables (e.g., ≤0.1% for individual impurities) .

Q. How can the structural identity of this compound be confirmed in synthetic batches?

- Techniques : Combine nuclear magnetic resonance (NMR) for functional group analysis (e.g., epoxy and methyl morphinan moieties) with mass spectrometry (MS) to confirm molecular weight (C18H21NO3·HCl·H2O, MW ~399.8 g/mol). X-ray diffraction (XRD) can verify crystalline monohydrate formation .

- Reference Standards : Cross-validate against pharmacopeial reference materials (e.g., USP 35-NF30) to ensure accuracy .

Q. What storage conditions are critical to maintain the stability of this compound in laboratory settings?